molecular formula C8H10N6O2 B12912654 N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester CAS No. 38359-77-2

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester

Cat. No.: B12912654
CAS No.: 38359-77-2
M. Wt: 222.20 g/mol
InChI Key: CYNUGFWBAVPJJU-UHFFFAOYSA-N
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Description

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for a short duration, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications, where large quantities of the compound can be produced under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acyl hydrazides, enaminonitriles, and various catalysts or microwave irradiation to facilitate the reactions. The conditions often involve moderate to high temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions.

Scientific Research Applications

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a binding moiety, facilitating the compound’s attachment to specific sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.

Properties

CAS No.

38359-77-2

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C8H10N6O2/c1-2-16-8(15)11-5-3-4(9)6-7(10-5)13-14-12-6/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15)

InChI Key

CYNUGFWBAVPJJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NNN=C2C(=C1)N

Origin of Product

United States

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